

BP Fluor 430 NHS Ester: A Technical Guide to Solubility and Application

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: BP Fluor 430 NHS ester

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This in-depth technical guide provides comprehensive information on the water solubility and handling of **BP Fluor 430 NHS ester**, a fluorescent dye crucial for various bio-conjugation applications. This document outlines its physicochemical properties, detailed experimental protocols for its use, and a visual representation of the labeling workflow.

Overview of BP Fluor 430 NHS Ester

BP Fluor 430 NHS Ester is a green-fluorescent dye that is frequently utilized in multicolor applications such as flow cytometry and super-resolution microscopy.^{[1][2][3]} Its N-hydroxysuccinimidyl (NHS) ester functional group allows for the efficient and stable labeling of primary amines on biomolecules, forming a covalent amide bond. This makes it an invaluable tool for conjugating to proteins, antibodies, and amine-modified oligonucleotides. The resulting conjugates are noted for their brightness and photostability.

Physicochemical Properties and Solubility

While **BP Fluor 430 NHS ester** is consistently described by suppliers as being "water-soluble" or having "good" solubility in water, quantitative data regarding its precise solubility limit in aqueous solutions (e.g., in mg/mL or molarity) is not publicly available in the provided technical documentation.^{[1][2][4]} However, it is readily soluble in organic solvents such as dimethylsulfoxide (DMSO) and dimethylformamide (DMF), which are typically used to prepare concentrated stock solutions prior to conjugation reactions in aqueous buffers.^[2]

The following table summarizes the key quantitative data available for **BP Fluor 430 NHS ester** and its recognized equivalent, Alexa Fluor 430 NHS Ester.

Property	Value	Source
Molecular Formula	C ₂₆ H ₂₇ F ₃ N ₂ O ₉ S	[1] [2]
Molecular Weight	600.6 g/mol	[2]
Excitation Maximum (λ _{ex})	430 nm	[2]
Emission Maximum (λ _{em})	539 nm	[2]
Extinction Coefficient	15,000 cm ⁻¹ M ⁻¹	[2]
Solubility	Water, DMSO, DMF	[2]
Storage Condition	-20°C, protected from light	[2]

Experimental Protocols

The following protocols are generalized methodologies for the dissolution of **BP Fluor 430 NHS ester** and the subsequent labeling of proteins. These protocols are based on standard procedures for amine-reactive NHS esters.

Preparation of Stock Solution

Due to the hydrolytic instability of the NHS ester in aqueous solutions, it is critical to prepare the stock solution in a high-quality anhydrous organic solvent immediately before use.

Materials:

- **BP Fluor 430 NHS ester**
- Anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF)
- Vortex mixer
- Microcentrifuge

Procedure:

- Allow the vial of **BP Fluor 430 NHS ester** to equilibrate to room temperature before opening to prevent moisture condensation.
- Add the appropriate volume of anhydrous DMSO or DMF to the vial to achieve a desired stock concentration (e.g., 10 mg/mL or 10 mM).
- Vortex the solution thoroughly until the dye is completely dissolved.
- Briefly centrifuge the vial to collect the solution at the bottom.
- Proceed immediately to the labeling protocol. Do not store the stock solution in the organic solvent for extended periods.

Protein Labeling Protocol

This protocol is a general guideline for labeling proteins, such as antibodies, with **BP Fluor 430 NHS ester**. The optimal dye-to-protein ratio may need to be determined empirically for each specific application.

Materials:

- Protein to be labeled (in a buffer free of primary amines, e.g., phosphate-buffered saline, PBS)
- **BP Fluor 430 NHS ester** stock solution (from section 3.1)
- Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0)
- Purification column (e.g., gel filtration or dialysis cassette)
- Stirring plate and stir bar

Procedure:

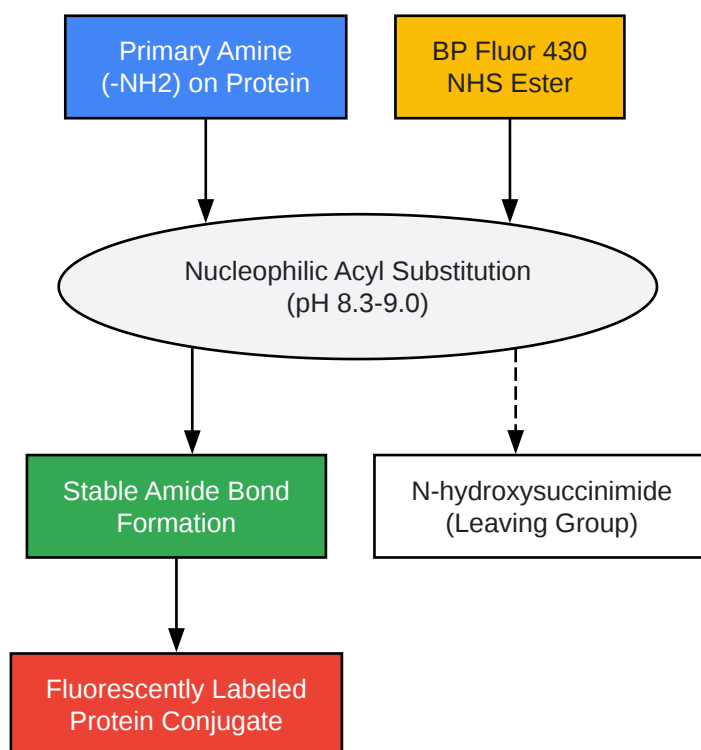
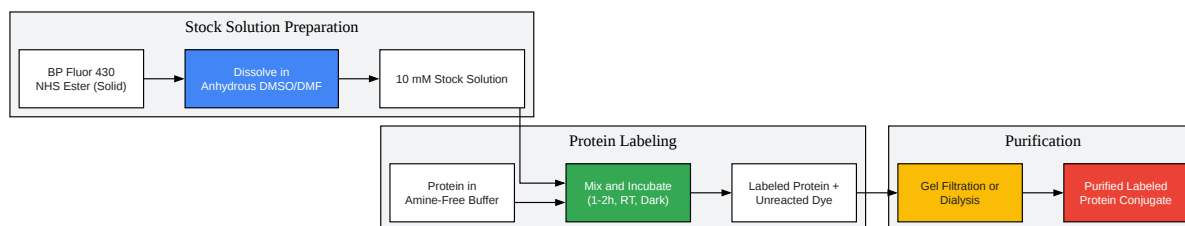
- Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.
- While gently stirring the protein solution, slowly add the calculated amount of the **BP Fluor 430 NHS ester** stock solution. The molar ratio of dye to protein typically ranges from 5:1 to

20:1.

- Incubate the reaction mixture for 1-2 hours at room temperature, protected from light, with continuous stirring.
- Following incubation, purify the labeled protein from the unreacted dye using a suitable method such as gel filtration (e.g., Sephadex G-25) or dialysis.
- Store the purified conjugate at 4°C, protected from light. For long-term storage, consider adding a preservative like sodium azide and storing at -20°C.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key experimental workflows described in this guide.



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